Totarol

概要

説明

準備方法

トタロールは、天然抽出法と合成法の両方によって得られます。 天然抽出法では、ポドカルプス・トタラやその他の関連種から心材を分離します .

合成調製の観点から、一方法は、トタロールの化学酵素合成です。 このプロセスには、ラセミ体の第一級アルコールの、リパーゼを介した分割、続いて最終生成物となる一連の化学反応が含まれます . 別の合成経路では、ジケトン化合物を用い、アルドール付加、続いて脱水反応によって、三環式不飽和化合物を生成します .

化学反応の分析

トタロールは、酸化反応、還元反応、置換反応など、さまざまな化学反応を起こします。

酸化: トタロールは、キノン誘導体を生成するために酸化される可能性があります。これは、潜在的な抗癌特性について研究されています.

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます . これらの反応から生成される主な生成物には、キノン誘導体、アルコール誘導体、およびさまざまな置換トタロール化合物が含まれます .

科学研究の応用

トタロールは、幅広い科学研究の応用範囲を持っています。

科学的研究の応用

Totarol has a wide range of scientific research applications:

作用機序

トタロールの作用機序には、細胞膜との相互作用が関与しています。 トタロールは、細菌の細胞膜の完全性と透過性を破壊し、細胞物質の漏出を引き起こし、最終的には細胞死につながります . この破壊は、化合物が膜の脂質二重層に組み込まれる能力によるものと考えられています . さらに、トタロールは、フリーラジカルを中和するために水素原子を寄与することによって、抗酸化物質として作用します .

類似化合物との比較

トタロールは、強力な抗菌作用と抗酸化作用を持つため、ジテルペンの中でユニークです。類似の化合物には以下が含まれます。

ポドトタリン: ポドカルプス種から単離された別のジテルペンで、抗菌作用が知られています.

センプビロール: 抗酸化作用や抗菌作用などの、同様の生物活性を持つジテルペンです.

ジョルキノリド: 潜在的な抗癌活性を持つジテルペンです.

生物活性

Totarol, a phenolic diterpene derived from the wood of Podocarpus totara, has garnered significant attention in recent years due to its diverse biological activities, particularly its antimicrobial and neuroprotective properties. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Antimicrobial Activity

1. General Antimicrobial Properties

This compound exhibits potent antimicrobial activity against a range of pathogens. Studies have reported minimum inhibitory concentrations (MICs) as low as 2-4 µg/mL for Staphylococcus aureus, indicating its effectiveness against Gram-positive bacteria. In contrast, Gram-negative bacteria require higher concentrations for inhibition, with MICs ranging from 256 to 512 µg/mL .

Table 1: Antimicrobial Activity of this compound Against Various Pathogens

| Pathogen | MIC (µg/mL) | Type |

|---|---|---|

| Staphylococcus aureus | 2-4 | Gram-positive |

| Bacillus subtilis | 4 | Gram-positive |

| Escherichia coli | 256-512 | Gram-negative |

| Pseudomonas aeruginosa | 512-1024 | Gram-negative |

2. Mechanism of Action

The mechanism by which this compound exerts its antibacterial effects involves several pathways:

- Membrane Disruption : this compound alters the integrity and permeability of bacterial cell membranes, leading to leakage of cellular contents .

- Inhibition of Cytokinesis : Research indicates that this compound inhibits the assembly of FtsZ, a protein crucial for bacterial cell division, disrupting the formation of the Z-ring necessary for cytokinesis .

- Antioxidant Properties : this compound has demonstrated the ability to protect neurons from oxidative stress, suggesting potential applications in neuroprotection alongside its antimicrobial properties .

Neuroprotective Effects

Recent studies have highlighted this compound's neuroprotective capabilities, particularly in relation to ischemic stroke. In animal models, this compound treatment activated the Akt signaling pathway and increased the expression of heme oxygenase-1 (HO-1), both critical for neuronal survival under stress conditions .

Table 2: Neuroprotective Effects of this compound

| Study Focus | Findings |

|---|---|

| Ischemic Stroke in Animal Models | Reduced severity of stroke; activated Akt pathway |

| Oxidative Stress Protection | Decreased neuronal damage; increased HO-1 expression |

Clinical Applications

1. Wound Healing in Veterinary Medicine

A clinical study evaluated the use of this compound in dogs with open wounds. The results showed that this compound significantly improved wound healing compared to standard care alone. The average percentage of wound area reduction was 69.18% in the this compound group versus 41.50% in the control group .

Table 3: Wound Healing Efficacy of this compound

| Treatment Group | Average % Wound Area Reduction | Statistical Significance (p-value) |

|---|---|---|

| This compound | 69.18% ± 18.12 | <0.05 |

| Control | 41.50% ± 20.23 |

2. Acne Treatment Case Study

This compound has also been investigated for its effectiveness in treating acne vulgaris. A clinical case study reported significant improvements in lesion size and inflammation reduction when using a moisturizer containing this compound .

特性

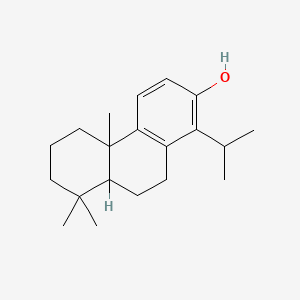

IUPAC Name |

(4bS,8aS)-4b,8,8-trimethyl-1-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O/c1-13(2)18-14-7-10-17-19(3,4)11-6-12-20(17,5)15(14)8-9-16(18)21/h8-9,13,17,21H,6-7,10-12H2,1-5H3/t17-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRVDANDJSTYELM-FXAWDEMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC2=C1CCC3C2(CCCC3(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C=CC2=C1CC[C@@H]3[C@@]2(CCCC3(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047752 | |

| Record name | Totarol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

511-15-9 | |

| Record name | (+)-Totarol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=511-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Totarol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Totarol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4bS-trans-8,8-Trimethyl-4b,5,6,7,8,8a,9,10-octahydro-1-isopropyl-phenanthren-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOTAROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67NH2854WW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Totarol exerts its antibacterial activity primarily by targeting FtsZ, a prokaryotic protein analogous to tubulin, which is crucial for bacterial cytokinesis. [, , ] this compound disrupts the assembly dynamics of FtsZ protofilaments within the Z-ring, a structure essential for bacterial cell division. [] This disruption prevents the formation of the Z-ring, thereby inhibiting bacterial cytokinesis and leading to bacterial cell death. []

ANone:

ANone: this compound exhibits promising material compatibility and stability for various applications.

- Biodegradable Coatings: this compound can be incorporated into biodegradable poly(lactide-co-glycolide) (PLGA) coatings for surgical sutures. [, ] These coatings demonstrate antibacterial activity against Staphylococcus aureus for extended periods without negatively impacting the viability of murine fibroblasts. []

- Microsphere Drug Delivery: this compound-loaded PLGA microspheres have been developed for the long-term treatment of bacterial infections. [] These microspheres exhibit a slow release of this compound, high encapsulation efficiency, and no negative impact on blood parameters or cell growth. []

- Nanoparticles: this compound can be encapsulated within whey protein nanoparticles, enhancing its antibacterial activity against Staphylococcus aureus. [, ] Ultrasound treatment further improves the efficacy of these nanoparticles by reducing their particle size and increasing their surface area. [, ]

ANone: While the provided research articles do not delve into specific computational studies on this compound, computational chemistry and modeling techniques can be valuable tools for:

ANone:

- A-ring Modifications: Studies exploring A-ring modifications of this compound, particularly the incorporation of indole moieties, have revealed enhanced antimicrobial activity compared to the parent compound. [] This suggests that the A-ring plays a critical role in its interaction with biological targets.

- B-ring Modifications: While the provided research primarily focuses on A-ring modifications, modifications to the B-ring, including carbon-to-nitrogen replacements, have been explored. [] Further investigations into B-ring modifications are needed to fully understand their impact on activity and selectivity.

ANone:

- Stability: this compound demonstrates stability in various formulations, including biodegradable coatings, microspheres, and nanoparticles. [, , , , ]

- Formulation Strategies: Encapsulation within PLGA microspheres and whey protein nanoparticles has proven effective in controlling the release and enhancing the antibacterial activity of this compound. [, , ]

- Aqueous Formulations: Research has explored the development of aqueous formulations containing this compound extract for potential use in treating infections, wounds, and other applications. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。